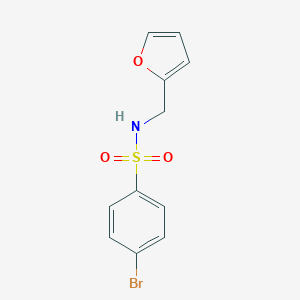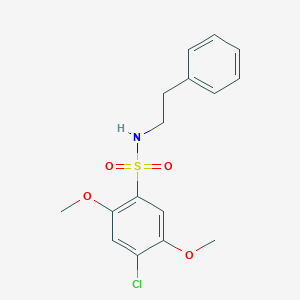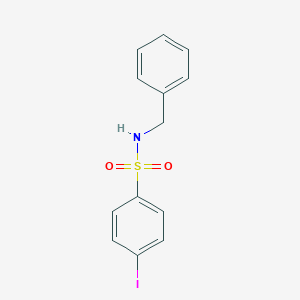![molecular formula C20H18ClN5O2 B273573 N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide](/img/structure/B273573.png)
N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, CMH.
Mécanisme D'action
The mechanism of action of CMH varies depending on its application. In medicine, CMH has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, CMH acts as a herbicide by inhibiting the activity of enzymes involved in plant growth and development.
Biochemical and Physiological Effects
CMH has been reported to have various biochemical and physiological effects. In medicine, CMH has been found to induce DNA damage, inhibit angiogenesis, and modulate the immune response. In agriculture, CMH has been reported to affect the photosynthetic activity of plants and alter the activity of enzymes involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
CMH has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits a wide range of activities, making it a versatile compound for various applications. However, one limitation is that it can be toxic to living organisms, making it difficult to use in vivo studies.
Orientations Futures
There are several future directions for the study of CMH. One direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further studies are needed to understand the mechanism of action of CMH and its interactions with living organisms.
Conclusion
In conclusion, CMH is a versatile compound that has potential applications in various fields. It exhibits a wide range of activities and has several advantages and limitations for lab experiments. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of CMH involves the reaction of 4-chloroaniline with 2,4-pentanedione and 4-methylbenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using recrystallization to obtain pure CMH.
Applications De Recherche Scientifique
CMH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CMH has been reported to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, CMH has been found to have herbicidal and insecticidal properties. In material science, CMH has been used as a precursor for the synthesis of various metal complexes.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide |
|---|---|
Formule moléculaire |
C20H18ClN5O2 |
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-6-methyl-4-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-3-5-14(6-4-12)11-22-26-18-17(13(2)23-20(28)25-18)19(27)24-16-9-7-15(21)8-10-16/h3-11H,1-2H3,(H,24,27)(H2,23,25,26,28)/b22-11+ |
Clé InChI |
BWNKDJKISAFDCI-SSDVNMTOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC2=NC(=O)NC(=C2C(=O)NC3=CC=C(C=C3)Cl)C |
SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=O)NC(=C2C(=O)NC3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC2=NC(=O)NC(=C2C(=O)NC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)





![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)